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molecular formula C13H19N3O B8472930 2-Amino-5-(4-methylpiperidinyl)benzamide

2-Amino-5-(4-methylpiperidinyl)benzamide

Cat. No. B8472930
M. Wt: 233.31 g/mol
InChI Key: KAAJPGPDKJDBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479499B1

Procedure details

According to the preparation of 25, 4-methylpiperidine was used to afford 28 (0.8 g) as brown liquid;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]([CH3:13])[CH3:12])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:14][CH:15]1[CH2:20]CNC[CH2:16]1>>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:13][CH2:16][CH:15]([CH3:20])[CH2:14][CH2:12]2)=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)N1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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